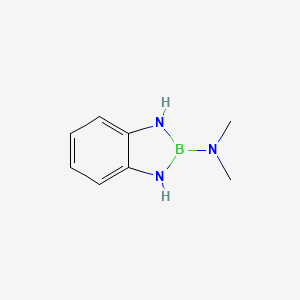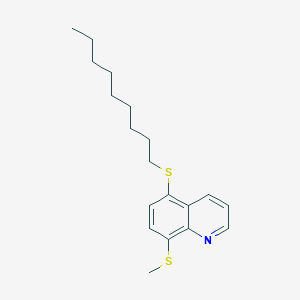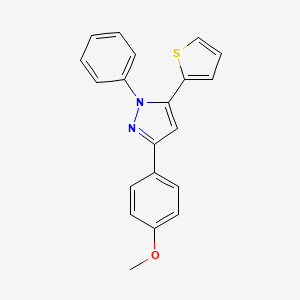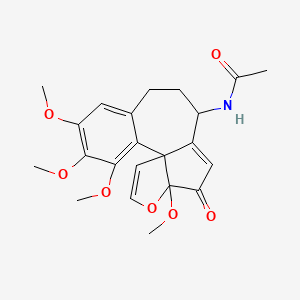
N,N-Dimethyl-1,3-dihydro-2H-1,3,2-benzodiazaborol-2-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,N-Dimethyl-1,3-dihydro-2H-1,3,2-benzodiazaborol-2-amine is a compound with significant applications in organic electronics and materials science. It is known for its strong electron-donating properties and is used as an n-type dopant in various electronic devices .
Métodos De Preparación
The synthesis of N,N-Dimethyl-1,3-dihydro-2H-1,3,2-benzodiazaborol-2-amine typically involves the reaction of benzimidazole derivatives with dimethylamine. The process can be carried out under various conditions, including high-temperature deposition processes . Industrial production methods often involve the use of cationic benzimidazolium iodide salts, which are converted to the desired benzimidazole derivatives .
Análisis De Reacciones Químicas
N,N-Dimethyl-1,3-dihydro-2H-1,3,2-benzodiazaborol-2-amine undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidation products.
Reduction: It acts as a reagent for the reductive transformation of organic compounds.
Substitution: The compound can participate in substitution reactions, particularly in the presence of strong nucleophiles.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used.
Aplicaciones Científicas De Investigación
N,N-Dimethyl-1,3-dihydro-2H-1,3,2-benzodiazaborol-2-amine has a wide range of scientific research applications:
Biology: The compound’s electron-donating properties make it useful in various biochemical assays and studies.
Mecanismo De Acción
The mechanism of action of N,N-Dimethyl-1,3-dihydro-2H-1,3,2-benzodiazaborol-2-amine involves its strong electron-donating properties. It interacts with molecular targets by donating electrons, which can enhance the conductivity of materials and facilitate various chemical transformations. The compound’s effects are mediated through its interaction with specific molecular pathways, including those involved in electron transport and charge transfer .
Comparación Con Compuestos Similares
N,N-Dimethyl-1,3-dihydro-2H-1,3,2-benzodiazaborol-2-amine can be compared with other similar compounds, such as:
4-(2,3-Dihydro-1,3-dimethyl-1H-benzimidazol-2-yl)-N,N-dimethylbenzenamine: This compound is also used as an n-type dopant and has similar electron-donating properties.
2H-Imidazole-2-thione, 1,3-dihydro-: Known for its applications in organic electronics and materials science.
1,3-Dimesityl-2,3-dihydro-1H-imidazole: Another compound with strong electron-donating properties used in various electronic applications.
The uniqueness of this compound lies in its specific molecular structure, which provides distinct advantages in terms of stability and electron-donating capabilities.
Propiedades
Número CAS |
61079-34-3 |
|---|---|
Fórmula molecular |
C8H12BN3 |
Peso molecular |
161.01 g/mol |
Nombre IUPAC |
N,N-dimethyl-1,3-dihydro-1,3,2-benzodiazaborol-2-amine |
InChI |
InChI=1S/C8H12BN3/c1-12(2)9-10-7-5-3-4-6-8(7)11-9/h3-6,10-11H,1-2H3 |
Clave InChI |
SVWNPVWJQKUPJN-UHFFFAOYSA-N |
SMILES canónico |
B1(NC2=CC=CC=C2N1)N(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













![1-(2-Chlorophenyl)-3,4-dihydropyrido[2,3-d]pyrimidin-2(1H)-one](/img/structure/B14605107.png)
![Hydrazine, [2-(2-naphthalenyloxy)ethyl]-](/img/structure/B14605113.png)

